molecular formula C8H14O2 B13819777 Hexahydro-2H,7H-pyrano[2,3-b]pyran CAS No. 38737-53-0

Hexahydro-2H,7H-pyrano[2,3-b]pyran

Katalognummer: B13819777
CAS-Nummer: 38737-53-0
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: DKLQRBQSFXEHMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexahydro-2H,7H-pyrano[2,3-b]pyran is a heterocyclic compound with the molecular formula C₈H₁₄O₂. It is characterized by a fused ring system consisting of two oxygen atoms and a six-membered ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hexahydro-2H,7H-pyrano[2,3-b]pyran can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,3-dicarbonyl compounds with aldehydes in the presence of a catalyst can lead to the formation of this compound . Another method involves the use of photochemical reactions to induce the cyclization process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Hexahydro-2H,7H-pyrano[2,3-b]pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wirkmechanismus

The mechanism of action of Hexahydro-2H,7H-pyrano[2,3-b]pyran involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function. The exact pathways and targets depend on the specific application and context .

Eigenschaften

CAS-Nummer

38737-53-0

Molekularformel

C8H14O2

Molekulargewicht

142.20 g/mol

IUPAC-Name

2,3,4,4a,5,6,7,8a-octahydropyrano[2,3-b]pyran

InChI

InChI=1S/C8H14O2/c1-3-7-4-2-6-10-8(7)9-5-1/h7-8H,1-6H2

InChI-Schlüssel

DKLQRBQSFXEHMZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCCOC2OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.